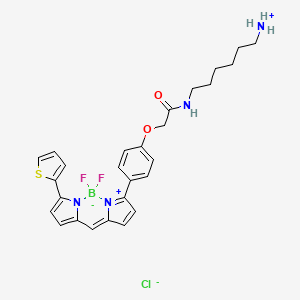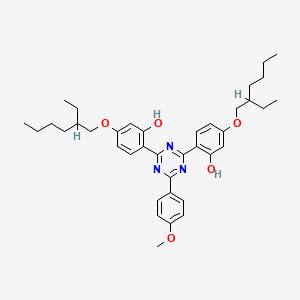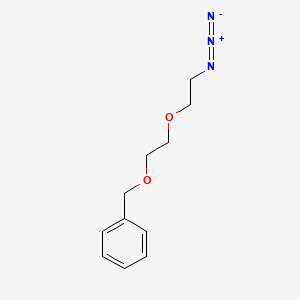
CCR1 antagonist 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BI 639667 es un antagonista potente y selectivo del receptor humano de quimiocinas CCR1. Este compuesto se ha probado en entornos de sangre completa pero no en modelos de enfermedades in vivo debido a la limitada reactividad cruzada con roedores . Muestra buenas propiedades fisicoquímicas y farmacocinéticas, con una vida media humana proyectada de 9 a 12 horas . El compuesto fue desarrollado inicialmente por Boehringer Ingelheim .
Métodos De Preparación
La ruta sintética implica la preparación del núcleo de azaindazol seguida de la funcionalización para introducir los sustituyentes necesarios . El compuesto se sintetiza a través de una serie de reacciones, incluyendo ciclación, sulfonación y amidación . Los métodos de producción industrial implican la optimización de estas reacciones para lograr un alto rendimiento y pureza .
Análisis De Reacciones Químicas
BI 639667 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales del compuesto.
Sustitución: El compuesto puede experimentar reacciones de sustitución donde se sustituyen ciertos sustituyentes por otros.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
BI 639667 tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
BI 639667 ejerce sus efectos uniéndose selectivamente al receptor de quimiocinas CCR1, bloqueando así las interacciones entre CCR1 y sus ligandos de quimiocinas . Esta inhibición previene la quimiotaxis de monocitos, macrófagos y células T auxiliares 1 a los tejidos inflamados, reduciendo la inflamación crónica asociada a enfermedades autoinmunitarias . Los objetivos moleculares involucrados incluyen el receptor de quimiocinas CCR1 y sus ligandos, como MIP-1 alfa (CCL3), MCP3 (CCL7) y RANTES (CCL5) .
Comparación Con Compuestos Similares
BI 639667 se compara con otros antagonistas de CCR1, como BI 9667 y BI 9307 . Si bien BI 639667 muestra buena selectividad y potencia, BI 9667 y BI 9307 tienen diferentes afinidades de unión y propiedades farmacocinéticas . BI 639667 es único en su alta selectividad para CCR1 y su favorable perfil farmacocinético .
Compuestos similares incluyen:
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(2-methylsulfonylpyridin-4-yl)cyclopropyl]pyrazolo[3,4-c]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3S/c1-32(30,31)20-10-14(6-9-25-20)22(7-8-22)27-21(29)18-11-24-13-19-17(18)12-26-28(19)16-4-2-15(23)3-5-16/h2-6,9-13H,7-8H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQATVYJKMMHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C2(CC2)NC(=O)C3=CN=CC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one](/img/structure/B606010.png)










